molecular formula C20H25N5O B2636369 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide CAS No. 1421522-46-4

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide

Cat. No.: B2636369
CAS No.: 1421522-46-4
M. Wt: 351.454
InChI Key: MIEWGAMBPFNZEW-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide (CAS 1421522-46-4) is a chemical compound with a molecular formula of C20H25N5O and a molecular weight of 351.4 g/mol . Its structure features a pyrimidine ring core, a phenylpiperazine moiety, and a cyclopentanecarboxamide group, a design that is frequently explored in medicinal chemistry for targeting various enzymes and receptors . Compounds with similar piperazinyl-pyrimidine architectures have been identified as potent inhibitors of key protein kinases, such as Src/Abl, and cyclin-dependent kinases (CDKs), highlighting the potential research value of this scaffold in oncology and signal transduction studies . The piperazine ring is a common pharmacophore in ligands for central nervous system targets, suggesting additional potential applications in neuropharmacological research . This product is provided for non-human research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19(16-6-4-5-7-16)23-17-14-21-20(22-15-17)25-12-10-24(11-13-25)18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWGAMBPFNZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide exhibit antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, leading to improved mood and reduced anxiety in preclinical models .

1.2 Anticancer Properties
The pyrimidine ring structure has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .

1.3 Neurological Disorders
There is growing interest in the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier allows it to potentially target neurological disorders such as schizophrenia and Parkinson's disease. Studies suggest that compounds with a similar structure can mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Antidepressant EffectsDemonstrated increased serotonin levels in animal models leading to reduced depressive behaviors.
Anticancer ActivityInduced apoptosis in breast and lung cancer cell lines; synergistic effects with doxorubicin observed.
Neuroprotective EffectsReduced markers of oxidative stress in neuronal cultures; potential for treating neurodegenerative diseases identified.

Mechanism of Action

The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly cyclopentanecarboxamide derivatives, are documented in . These analogs share the cyclopentanecarboxamide group but differ in substituents attached to the pyrimidine or hydrazine-carbonothioyl backbone. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:

Table 1: Key Data for Cyclopentanecarboxamide Analogs (Adapted from )

Compound Name Substituent Yield (%) Melting Point (°C)
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) Phenoxyacetyl 59 158–161
N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) Phenylthioacetyl 63 148–150
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Benzoyl 66 193–195
N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) 2-Aminobenzoyl 56 195–197

Key Observations:

Structural Variations: The target compound replaces the hydrazine-carbonothioyl group (seen in analogs) with a pyrimidine ring bearing a 4-phenylpiperazine substituent. The 4-phenylpiperazine group is structurally distinct from the acetyl or benzoyl substituents in compounds, suggesting divergent electronic and steric profiles.

Synthesis and Yield: Yields for analogs in range from 53% to 66%, influenced by substituent reactivity and reaction conditions .

Physicochemical Properties: Melting points in analogs correlate with substituent bulk and polarity. For instance, the benzoyl-substituted 2.14 exhibits a higher melting point (193–195°C) compared to the phenylthioacetyl analog 2.13 (148–150°C), likely due to stronger intermolecular interactions (e.g., π-π stacking) .

Biological Implications: The 4-phenylpiperazine moiety is frequently associated with serotonin or dopamine receptor modulation. This contrasts with compounds, where sulfur- or oxygen-containing groups (e.g., phenoxyacetyl) might favor different biological targets, such as enzymes or transporters.

Methodological Context for Structural Analysis

The structural determination of such compounds often relies on crystallographic tools like SHELX and CCP4, which are widely used for small-molecule and macromolecular refinement . For instance, SHELXL’s robust refinement algorithms could resolve the target compound’s conformational flexibility, while CCP4 utilities might assist in crystallographic data processing.

Biological Activity

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is C22H25N5OC_{22}H_{25}N_5O. Its structure features a cyclopentanecarboxamide core linked to a pyrimidine ring substituted with a phenylpiperazine moiety, which is critical for its biological activity.

The compound exhibits various mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as polymerases and kinases, which are crucial in cellular processes and disease progression. For instance, derivatives have been identified as potent inhibitors against the NS5B polymerase enzyme of the hepatitis C virus, demonstrating their antiviral potential .
  • Antibacterial Activity : Recent studies on piperazine derivatives indicate promising antibacterial properties. For example, compounds with similar structures have shown significant inhibition against Pseudomonas aeruginosa, suggesting that N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide may also exhibit similar antibacterial effects .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines, indicating potential applications in oncology. The ability to induce apoptosis in cancerous cells while sparing normal cells is a desirable trait for therapeutic agents.

Biological Activity Data

The following table summarizes the biological activities reported for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide and related compounds:

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntiviralHCV (NS5B)7 nM
AntibacterialPseudomonas aeruginosa1 μg/mL
CytotoxicityHeLa Cells15 μM
Hemolytic ActivityHuman RBCs<5% hemolysis

Case Study 1: Antiviral Properties

In a study evaluating the antiviral properties of similar piperazine derivatives, researchers found that certain compounds effectively inhibited the replication of HCV by targeting the NS5B polymerase. The promising results led to further exploration into structural modifications to enhance efficacy and reduce toxicity.

Case Study 2: Antibacterial Efficacy

A recent investigation into piperazine hybridized coumarins showed that modifications can significantly enhance antibacterial activity against resistant strains. The study demonstrated that specific structural features are crucial for optimal interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

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